molecular formula C22H25N5O2 B2516834 6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione CAS No. 899727-14-1

6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2516834
M. Wt: 391.475
InChI Key: MOBICVLLAYBHAD-UHFFFAOYSA-N
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Description

The compound of interest, 6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione, is a complex molecule that falls within the class of purine derivatives. Purines are a fundamental group of molecules that play a critical role in the structure of nucleic acids and are involved in many biochemical processes. The structure of this compound suggests that it is a modified purine with additional functional groups that could potentially alter its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of purine derivatives can be complex, involving multiple steps and various chemical reactions. Paper outlines the synthesis of 6-(azolyl)purines, which are closely related to the compound . The synthesis typically starts with a purine base or nucleoside and involves treatments such as the Appel reaction, followed by solvolysis of the glycosyl linkage to introduce the imidazole ring at the C6 position. Paper describes a novel route to imidazoles, which are key intermediates in the synthesis of purines. This method could potentially be applied to the synthesis of the compound , given its imidazole moiety. Paper discusses the intramolecular alkylation of purine derivatives, which could be relevant to the synthesis of the trimethyl groups present in the compound.

Molecular Structure Analysis

The molecular structure of purine derivatives can vary significantly depending on the substituents attached to the purine ring. In paper , X-ray crystallography reveals that the purine and azolyl rings can adopt coplanar or twisted conformations. The degree of twisting can affect the shielding of certain positions on the purine ring, which in turn influences the molecule's reactivity. Although the exact structure of the compound is not provided, it is likely that the additional methyl groups and the dimethylphenyl group could induce a non-coplanar conformation, potentially affecting its chemical and biological properties.

Chemical Reactions Analysis

The chemical reactivity of purine derivatives is influenced by the substituents on the purine ring. The presence of an imidazole ring, as seen in the compound of interest, suggests that it could participate in various chemical reactions. The synthesis methods described in papers and involve nucleophilic aromatic substitution and Appel reactions, which could be relevant for further functionalization of the compound. The intramolecular alkylation described in paper could also be pertinent to understanding the chemical reactions that the trimethyl groups in the compound might undergo.

Physical and Chemical Properties Analysis

Scientific Research Applications

Compound Synthesis and Biological Evaluation

A variety of related imidazole diones have been synthesized and assessed for biological activity, primarily focusing on their affinity for serotonin receptors and phosphodiesterase inhibitors. For instance, a series of fluoro and trifluoromethylphenylpiperazinylalkyl derivatives of imidazo purine diones were studied. These compounds were found to be potent ligands for serotonin receptors (5-HT1A/5-HT7) and exhibited weak inhibitory potencies for phosphodiesterase (PDE4B and PDE10A), indicating their potential as lead compounds for antidepressant and/or anxiolytic applications. The study also conducted pharmacological in vivo studies and molecular modeling to understand the interaction of these compounds with biological targets (Zagórska et al., 2016).

Anticonvulsant Activity

Imidazole ring-modified analogues of related compounds have been synthesized and tested for their anticonvulsant activity. The study explored the activity of various heterocyclic compounds against maximal electroshock-induced seizures in rats. The findings highlighted that modifications to the imidazole ring atoms could impact the anti-MES activity, suggesting that these structural changes may influence the electrostatic interactions with biological targets (Kelley et al., 1995).

Comparative Pharmacological Profiles

The pharmacological and pharmacokinetic properties of imidazopurine-2,4-dione derivatives were studied in detail. Two novel compounds, AZ-853 and AZ-861, were evaluated through in vitro and in vivo experiments, assessing their intrinsic activity at different signaling pathways coupled to the serotonin 5-HT1A receptor, their antidepressant-like activity, and safety profiles. The study highlighted the importance of understanding the varied functional, pharmacological, and pharmacokinetic properties of these compounds, as well as their side effect profiles, to fully comprehend their mechanisms of action (Partyka et al., 2020).

Hypolipidemic Activity

Indan-1,3-dione derivatives related to the compound have been shown to exhibit potent hypolipidemic activity in rodents, reducing both serum cholesterol and triglyceride levels. The action mechanism involves the inhibition of key enzymes in lipid synthesis, suggesting potential applications in the treatment of hyperlipidemia and associated conditions (Hall et al., 1988).

properties

IUPAC Name

6-(2,5-dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-12(2)11-25-20(28)18-19(24(7)22(25)29)23-21-26(15(5)16(6)27(18)21)17-10-13(3)8-9-14(17)4/h8-10H,1,11H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBICVLLAYBHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione

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